2-sulfanyl-1H-benzimidazole-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sulfanyl-1H-benzimidazole-5-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-1H-benzimidazole-5-sulfonic acid typically involves the sulfonation of benzimidazole derivatives. One common method involves the reaction of 2-mercaptobenzimidazole with sulfuric acid or other sulfonating agents under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-sulfanyl-1H-benzimidazole-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized benzimidazole derivatives.
Scientific Research Applications
2-sulfanyl-1H-benzimidazole-5-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-sulfanyl-1H-benzimidazole-5-sulfonic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-mercapto-1H-benzimidazole-6-carboxylic acid
- 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid
- 5-amino-2-mercaptobenzimidazole
Uniqueness
2-sulfanyl-1H-benzimidazole-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other benzimidazole derivatives. This makes it particularly useful in applications requiring strong acidic functionality and the ability to form stable coordination complexes .
Properties
IUPAC Name |
2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOAINVMNYBDNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372277 |
Source
|
Record name | 2-sulfanyl-1H-benzimidazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58089-27-3 |
Source
|
Record name | 2-sulfanyl-1H-benzimidazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.